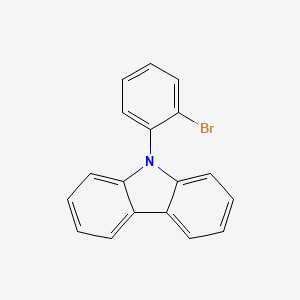

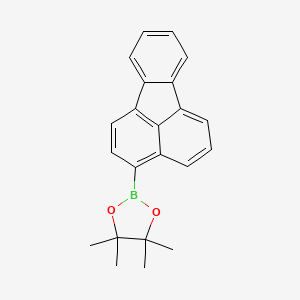

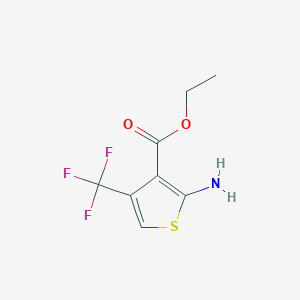

![molecular formula C13H25ClN2O2 B1444545 2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 869976-20-5](/img/structure/B1444545.png)

2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride

Vue d'ensemble

Description

“2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride” is a chemical compound with the molecular formula C13H25ClN2O2 . Its IUPAC name is tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate .

Molecular Structure Analysis

The molecular structure of “2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride” consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common to both . The average mass of the molecule is 276.803 Da .Physical And Chemical Properties Analysis

“2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride” is a liquid-oil at room temperature . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Synthesis of Spirodiamine Scaffolds

The compound has been instrumental in the synthesis and differential functionalization of pyrrolidine and piperidine-based spirodiamine scaffolds. Selective deprotection methods have allowed for the efficient creation of mono-Boc variants from symmetrical diamines, facilitating further chemical modifications and the development of N-arylated spirodiamines with potential pharmacological applications (Weinberg, Stoit, Kruse, Haddow, & Gallagher, 2013).

Supramolecular Arrangements

The compound also plays a crucial role in understanding supramolecular arrangements. Research has highlighted its involvement in forming stable crystal structures without solvent molecules, emphasizing the substituents on the cyclohexane ring's impact on supramolecular organization (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Drug Discovery and Development

It has been used in the creation of novel natural product-inspired scaffolds for drug discovery, serving as a building block for compounds with bioactive spiro structures. These scaffolds are designed for ease of conversion into a diverse range of chemical entities for potential therapeutic applications (Jenkins, Lacrampe, Ripper, Alcaraz, Le, Nikolakopoulos, de Almeida Leone, White, & Quinn, 2009).

NMR Spectroscopy

Its application extends to the field of spectroscopy, where it has been used to study the relative configuration of spiro[4.5]decanes. This research has provided insights into the stereochemistry of compounds, facilitating the understanding of their chemical behavior and properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Therapeutic Research

Additionally, 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been synthesized as CCR4 antagonists, demonstrating potential in therapeutic research for inducing receptor endocytosis, highlighting the compound's significance in developing new therapeutic agents (Shukla, Ajram, Begg, Evans, Graves, Hodgson, Lynn, Miah, Percy, Procopiou, Richards, Slack, 2016).

Safety And Hazards

When handling “2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13;/h14H,4-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIAXYMLCVFVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735535 | |

| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride | |

CAS RN |

869976-20-5 | |

| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

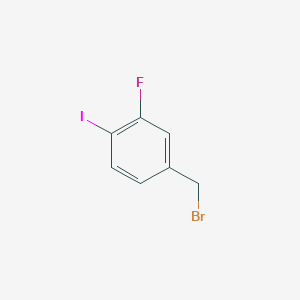

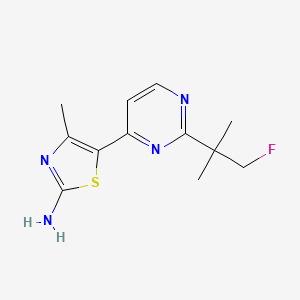

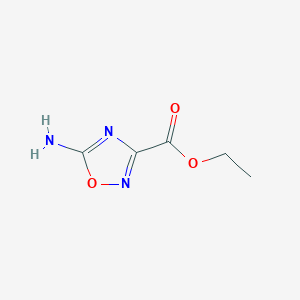

![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)